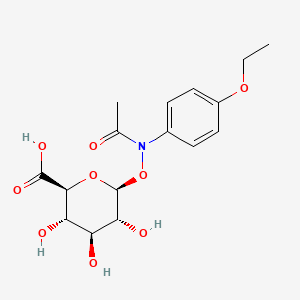
N-Hydroxyphenacetin glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxyphenacetin glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO9 and its molecular weight is 371.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways and Formation
N-Hydroxyphenacetin is primarily produced via the action of cytochrome P450 enzymes, specifically CYP1A2, which hydroxylates phenacetin. Subsequent conjugation reactions lead to the formation of N-hydroxyphenacetin glucuronide, which is then excreted in urine. Studies indicate that this compound can undergo further metabolism, highlighting its role in the biotransformation of phenacetin in various species, including humans and laboratory animals .
Toxicological Implications
Research has identified this compound as a potential promutagen, suggesting that it may contribute to the genotoxicity associated with phenacetin use. It has been shown to generate reactive metabolites that can interact with cellular macromolecules, leading to DNA damage. For instance, studies using hamster liver enzymes demonstrated that this metabolite could activate phenacetin into mutagenic forms .
Table 1: Toxicological Studies on this compound
| Study Reference | Findings |
|---|---|
| IARC (1980) | Identified as a major metabolic route in multiple species. |
| Health Council of the Netherlands (2012) | Linked to renal toxicity and potential carcinogenicity in long-term studies. |
| Karger (2018) | Demonstrated instability with a half-life of 8.7 hours, leading to phenacetin reformation. |
Pharmacological Applications
While primarily studied for its toxicological properties, this compound also holds promise in pharmacology:
- Analgesic Activity : As a metabolite of phenacetin, it may retain some analgesic properties, contributing to the overall efficacy of phenacetin as a pain reliever.
- Antitumor Activity : Preliminary studies suggest that compounds related to N-hydroxyphenacetin exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Table 2: Antitumor Activity Studies
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.045 | |
| A549 | 0.038 | |
| DU145 | 0.050 |
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
- Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer models while sparing normal cells, suggesting its potential as a targeted therapy.
- Infection Control : The compound has shown antimicrobial activity against multi-drug resistant bacterial strains, highlighting its versatility beyond analgesia and cancer treatment .
特性
CAS番号 |
69783-19-3 |
|---|---|
分子式 |
C16H21NO9 |
分子量 |
371.34 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(N-acetyl-4-ethoxyanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO9/c1-3-24-10-6-4-9(5-7-10)17(8(2)18)26-16-13(21)11(19)12(20)14(25-16)15(22)23/h4-7,11-14,16,19-21H,3H2,1-2H3,(H,22,23)/t11-,12-,13+,14-,16-/m0/s1 |
InChIキー |
CGQCCRQISHOSGC-HAFSJTIUSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
異性体SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
同義語 |
N-hydroxyphenacetin glucuronide phenacetin N-O-glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















